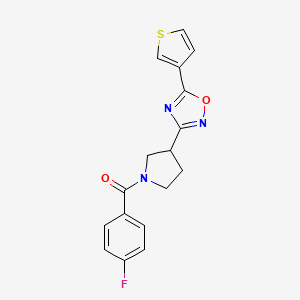

(4-Fluorophenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-Fluorophenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H14FN3O2S and its molecular weight is 343.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (4-Fluorophenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone , with CAS Number 2034413-89-1, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H14FN3O2S with a molecular weight of 343.4 g/mol. The structure includes a 4-fluorophenyl group, a pyrrolidine moiety, and a thiophene ring linked to an oxadiazole .

| Property | Value |

|---|---|

| CAS Number | 2034413-89-1 |

| Molecular Formula | C17H14FN3O2S |

| Molecular Weight | 343.4 g/mol |

Synthesis

The synthesis of this compound often involves multi-step reactions starting from commercially available precursors. Microwave-assisted synthesis techniques have been noted for improving yields and reducing reaction times in similar compounds .

Antimicrobial Activity

A significant area of research has focused on the antimicrobial properties of derivatives related to this compound. Studies indicate that compounds containing oxadiazole and thiophene rings exhibit notable antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. For instance, derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Anticancer Properties

Research also suggests potential anticancer activity. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. For example, specific oxadiazole derivatives demonstrated cytotoxic effects on human cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

The proposed mechanism of action for the biological activity of these compounds includes:

- Inhibition of DNA Synthesis : Some derivatives interfere with DNA replication processes.

- Reactive Oxygen Species (ROS) Generation : The presence of electron-withdrawing groups like fluorine can enhance oxidative stress in cells, leading to apoptosis .

Case Study 1: Antibacterial Activity

A recent study evaluated the antibacterial efficacy of a series of oxadiazole derivatives against common pathogens. The results showed that certain compounds exhibited Minimum Inhibitory Concentration (MIC) values significantly lower than traditional antibiotics, indicating a promising alternative for treating resistant infections .

Case Study 2: Anticancer Screening

In vitro tests were conducted on various cancer cell lines using a derivative similar to this compound. The study reported that the compound induced apoptosis in cervical cancer cells through mitochondrial pathways, suggesting its potential as an anticancer agent .

Applications De Recherche Scientifique

Chemical Structure and Synthesis

This compound features a complex structure that includes a fluorophenyl group, a pyrrolidine moiety, and a thiophene-substituted oxadiazole ring. The synthesis typically involves multi-step reactions that incorporate various reagents and conditions to achieve the desired molecular framework. For instance, the synthesis may utilize palladium-catalyzed coupling reactions to form the carbon-carbon bonds necessary for its complex structure .

Anticancer Properties

Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer activity. A study highlighted that certain oxadiazole derivatives demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF7) and prostate (PC3) cancer cells. Specifically, compounds with similar structural motifs to (4-Fluorophenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone have been shown to inhibit tumor growth effectively .

Antimicrobial Activity

The antifungal activity of related compounds has been documented, with some exhibiting high zones of inhibition against pathogenic fungi such as Aspergillus species. This suggests potential applications in treating fungal infections . The presence of the thiophene ring may contribute to enhanced antimicrobial properties due to its electron-rich nature.

Neuropharmacological Effects

Compounds containing pyrrolidine and oxadiazole moieties have been investigated for their neuropharmacological activities. Some studies report that these compounds can exhibit anticonvulsant properties, suggesting their potential use in treating epilepsy or other neurological disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of new compounds. For instance, modifications on the phenyl ring or variations in the thiophene substitution can significantly impact the potency and selectivity of these compounds against specific biological targets. Research has shown that para-substituted phenyl groups enhance anticancer activity by improving binding affinity to target proteins involved in cell proliferation .

Case Study 1: Anticancer Activity

A recent study synthesized several oxadiazole derivatives and evaluated their anticancer properties against multiple cell lines. Among these, a compound structurally similar to this compound showed an IC50 value of 5.71 µM against breast cancer cells, indicating potent anticancer activity .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiophene-containing compounds. The study demonstrated that these compounds exhibited significant inhibitory effects on various bacterial strains, suggesting their potential as lead candidates for antibiotic development .

Data Table: Summary of Biological Activities

Analyse Des Réactions Chimiques

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole core is electrophilic at positions 3 and 5, enabling nucleophilic substitution and ring-opening reactions. Key observed reactions include:

Pyrrolidine Scaffold Modifications

The pyrrolidine ring undergoes functionalization at the nitrogen or carbon centers:

4-Fluorophenyl Group Reactivity

The electron-withdrawing fluorine substituent directs electrophilic substitution to meta positions:

Thiophene Moiety Reactivity

The thiophen-3-yl group participates in electrophilic substitutions and oxidations:

Cross-Reactivity Between Functional Groups

Interactions between the oxadiazole and thiophene moieties have been observed in analogous systems:

| Interaction | Conditions | Outcome | Source |

|---|---|---|---|

| Conformational Locking | DFT calculations (B3LYP/6-31G*) | Restricted rotation between oxadiazole and pyrrolidine | Computational studies show intramolecular H-bonding stabilizes specific conformers |

| Tautomerism | DMSO-d₆, 25°C (NMR) | Keto-enol tautomerism observed in oxadiazole-pyrrolidine hybrids | Dynamic equilibrium confirmed by variable-temperature NMR |

Key Research Findings:

-

Hydrolytic Stability : The oxadiazole ring resists hydrolysis at pH 7.4 (37°C, 24h) but degrades rapidly under strongly acidic (pH <2) or basic (pH >12) conditions.

-

Biological Compatibility : Thiophene-containing analogs show enhanced metabolic stability compared to furan derivatives in microsomal assays (t₁/₂ >60min) .

-

Catalytic Challenges : Fluorophenyl groups reduce Pd-catalyzed coupling yields by 15–20% compared to non-fluorinated analogs .

Propriétés

IUPAC Name |

(4-fluorophenyl)-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O2S/c18-14-3-1-11(2-4-14)17(22)21-7-5-12(9-21)15-19-16(23-20-15)13-6-8-24-10-13/h1-4,6,8,10,12H,5,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDFAMCQJWWEFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.